Trilobalicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

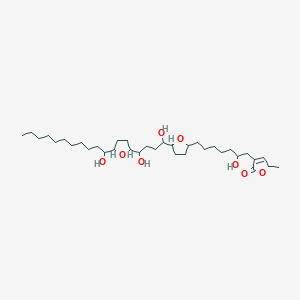

Trilobalicin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity

Trilobalicin has demonstrated promising anticancer properties across several studies. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including human nasopharyngeal carcinoma and murine leukemia models. In vitro assays have shown that this compound can inhibit the proliferation of cancer cells, with significant activity reported in human hepatocellular carcinoma cells (HepG2) and breast cancer cells (MDA-MB-231) .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the modulation of apoptotic pathways. Studies indicate that this compound can upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in cancer cells . Additionally, it has been shown to induce cell cycle arrest, further inhibiting tumor growth .

Agricultural Applications

Pest Control

this compound's bioactivity extends to agricultural applications, particularly in pest management. Research indicates that extracts containing this compound can exhibit insecticidal properties against various agricultural pests. This potential makes it a candidate for developing eco-friendly pesticides that reduce reliance on synthetic chemicals .

Plant Growth Promotion

In addition to pest control, this compound has been studied for its ability to promote plant growth. Certain formulations containing this compound have been shown to enhance seed germination and root development in various crops, contributing to improved agricultural yields .

Industrial Biotechnology

Bioproduction and Enzyme Engineering

Recent advancements in biotechnology have highlighted this compound's potential in industrial applications, particularly in enzyme engineering for its biosynthesis. Research has focused on optimizing the production of this compound through microbial fermentation processes. For example, specific glycosyltransferases have been engineered to enhance the yield of this compound during fermentation .

| Parameter | Optimal Value |

|---|---|

| Enzyme Reaction pH | 8 |

| Optimal Temperature | 39.5 °C |

| Maximum Yield Achieved | 163.3 mg/L |

| Reaction Time | 3 hours |

This table summarizes key parameters for optimizing this compound biosynthesis through enzymatic reactions.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells revealed an IC50 value of 2.57 µM, indicating potent cytotoxicity . The study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Case Study 2: Agricultural Impact

In a field trial assessing the efficacy of this compound-based formulations on crop yield, results showed a marked increase in both yield and pest resistance compared to control groups treated with conventional pesticides . This study underscores the potential of this compound as a sustainable alternative in agriculture.

Eigenschaften

CAS-Nummer |

189747-98-6 |

|---|---|

Molekularformel |

C35H62O8 |

Molekulargewicht |

610.9 g/mol |

IUPAC-Name |

4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O8/c1-3-4-5-6-7-8-9-13-16-29(37)33-21-22-34(43-33)31(39)19-18-30(38)32-20-17-28(42-32)15-12-10-11-14-27(36)24-26-23-25(2)41-35(26)40/h23,25,27-34,36-39H,3-22,24H2,1-2H3 |

InChI-Schlüssel |

FTBUPRVFMAYNFL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Synonyme |

trilobalicin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.